molecular formula C10H12BrNO2 B13186824 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

Cat. No.: B13186824
M. Wt: 258.11 g/mol
InChI Key: SBPUSYVUVAJQNG-UHFFFAOYSA-N
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Description

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is a chemical compound with the molecular formula C10H12BrNO2 It is characterized by the presence of a bromine atom attached to a benzodioxin ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves the bromination of a benzodioxin precursor followed by amination. One common method includes the following steps:

    Bromination: The starting material, 2,3-dihydro-1,4-benzodioxin, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amination: The brominated intermediate is then reacted with ethanamine under basic conditions, often using a solvent like dimethylformamide (DMF) and a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of benzodioxin oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it has been shown to inhibit cholinesterase and lipoxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is unique due to its specific combination of a bromine atom and an ethanamine group attached to a benzodioxin ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethanamine

InChI

InChI=1S/C10H12BrNO2/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-6H,2-3,12H2,1H3

InChI Key

SBPUSYVUVAJQNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1Br)OCCO2)N

Origin of Product

United States

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